molecular formula C8H15NO B13572611 (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine

(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine

Cat. No.: B13572611
M. Wt: 141.21 g/mol
InChI Key: PERBMUDZDRHVLG-UHFFFAOYSA-N
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Description

(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by a bicyclic structure with an oxirane ring and a methanamine group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the bicyclic structure. One common method involves the use of a Diels-Alder reaction followed by functional group modifications to introduce the methanamine group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

Chemistry

In chemistry, (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and enzymes makes it a valuable tool for studying biochemical pathways and mechanisms .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry

Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer synthesis .

Mechanism of Action

The mechanism of action of (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity and function. The bicyclic structure provides stability and rigidity, allowing the compound to fit into specific binding sites and modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine lies in its combination of a bicyclic structure with a methanamine group. This combination provides a balance of stability and reactivity, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes with biological molecules sets it apart from similar compounds .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(1-methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine

InChI

InChI=1S/C8H15NO/c1-7-2-3-8(4-7,5-9)6-10-7/h2-6,9H2,1H3

InChI Key

PERBMUDZDRHVLG-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(C1)(CO2)CN

Origin of Product

United States

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